ethyl (2R)-2-aminopropanoate
Overview
Description
Ethyl (2R)-2-aminopropanoate is an organic compound that belongs to the class of esters It is derived from the amino acid alanine, where the carboxyl group is esterified with ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (2R)-2-aminopropanoate can be synthesized through several methods. One common approach involves the esterification of (2R)-2-aminopropanoic acid (L-alanine) with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation and crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R)-2-aminopropanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield (2R)-2-aminopropanoic acid and ethanol.
Aminolysis: Reaction with amines can lead to the formation of amides.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Aminolysis: Primary or secondary amines under mild heating.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Hydrolysis: (2R)-2-aminopropanoic acid and ethanol.
Aminolysis: Corresponding amides.
Reduction: (2R)-2-amino-1-propanol.
Scientific Research Applications
Ethyl (2R)-2-aminopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Potential precursor for the synthesis of pharmaceuticals, including drugs that target specific enzymes or receptors.
Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of ethyl (2R)-2-aminopropanoate depends on its specific application. In biological systems, it may act as a substrate for enzymes that catalyze its conversion to other biologically active compounds. The molecular targets and pathways involved can vary, but they often include amino acid metabolism and neurotransmitter synthesis.
Comparison with Similar Compounds
Ethyl (2R)-2-aminopropanoate can be compared to other esters of amino acids, such as:
Ethyl (2S)-2-aminopropanoate: The enantiomer of this compound, which may have different biological activities.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl group, leading to different physical and chemical properties.
Ethyl (2R)-2-aminobutanoate: An ester of (2R)-2-aminobutanoic acid, which has an additional methylene group in the carbon chain.
The uniqueness of this compound lies in its specific stereochemistry and the resulting interactions with biological systems, which can differ significantly from its analogs.
Properties
IUPAC Name |
ethyl (2R)-2-aminopropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-3-8-5(7)4(2)6/h4H,3,6H2,1-2H3/t4-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBXZHNBBCHEIQ-SCSAIBSYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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